Pentifylline

Vue d'ensemble

Description

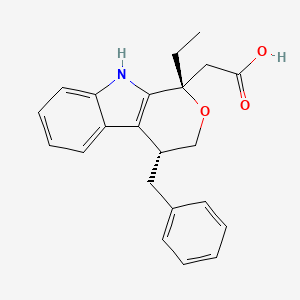

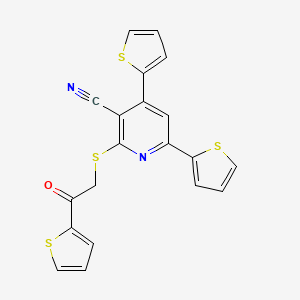

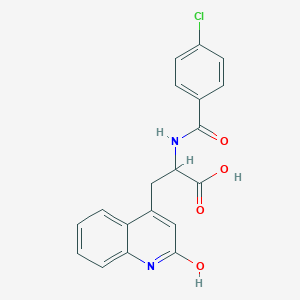

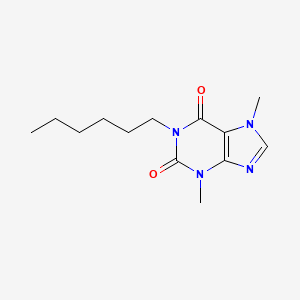

La Pentifylline, également connue sous le nom d'oxthis compound, est un dérivé de la xanthine utilisé principalement comme vasodilatateur. Elle est couramment employée dans le traitement des douleurs musculaires chez les personnes atteintes de maladie artérielle périphérique. Le composé est connu pour sa capacité à améliorer le flux sanguin en diminuant la viscosité du sang et en augmentant la flexibilité des érythrocytes .

Applications De Recherche Scientifique

Pentifylline has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.

Biology: this compound is studied for its effects on cellular processes, including erythrocyte flexibility and leukocyte activity.

Medicine: The compound is used to treat conditions such as intermittent claudication, diabetic nephropathy, and chronic venous leg ulcers. .

Mécanisme D'action

Target of Action

Pentifylline, also known as oxthis compound, is a xanthine derivative . Its primary targets are phosphodiesterase, TNF , and leukotriene . These targets play crucial roles in blood rheology, inflammation, and innate immunity .

Mode of Action

This compound acts as a competitive nonselective phosphodiesterase inhibitor . It raises intracellular cAMP, activates PKA, inhibits TNF and leukotriene synthesis, and reduces inflammation and innate immunity . It also improves the flow properties of blood by decreasing its viscosity . In patients with chronic peripheral arterial disease, this increases blood flow to the affected microcirculation and enhances tissue oxygenation .

Biochemical Pathways

This compound affects several biochemical pathways. It increases red blood cell deformability, reduces blood viscosity, and decreases the potential for platelet aggregation and thrombus formation . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .

Pharmacokinetics

This compound is rapidly and extensively absorbed at all doses . Peak plasma concentrations of this compound occur between 0.29 and 0.41 hours after dosing . Its metabolites, a secondary alcohol and two homologous carboxylic acids, show tmax values from 0.72 to 1.15 hours . This compound given as a single 100 mg intravenous infusion has a clearance of 3.62 ± 0.75 L/h/kg in healthy subjects, which decreased to 1.44 ± 0.46 L/h/kg in cirrhotic patients .

Result of Action

The molecular and cellular effects of this compound’s action include increased erythrocyte flexibility, decreased neutrophil adhesion and activation, and lowered blood viscosity . These changes improve blood flow, particularly to ischemic areas, and enhance tissue oxygenation .

Action Environment

Environmental factors such as oxygen or nutrient-deprived environments can influence the action, efficacy, and stability of this compound . In such conditions, proangiogenic factors such as VEGFs, FGF-2, PDGF, TNF-α, and IL-6, as well as stem cell factors (SCF) are released, activating the surrounding endothelial cells and triggering different cascading pathways .

Analyse Biochimique

Biochemical Properties

Pentifylline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits phosphodiesterase, leading to increased levels of cAMP within cells. This elevation in cAMP activates PKA, which in turn inhibits TNF and leukotriene synthesis, reducing inflammation and innate immunity . This compound also interacts with erythrocytes, enhancing their flexibility and reducing blood viscosity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation . Additionally, this compound has anti-inflammatory effects on neutrophils and macrophages, which can slow the progression of atherosclerosis and stabilize plaque . It also enhances cerebral blood flow and improves prognosis in congestive heart failure .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting phosphodiesterase, which raises intracellular cAMP levels. This activation of PKA leads to the inhibition of TNF and leukotriene synthesis, reducing inflammation . This compound also decreases neutrophil adhesion and activation, contributing to its anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to decrease blood and plasma viscosity, lower plasma fibrinogen, and promote fibrinolysis . These effects are mediated by this compound metabolites, which play a role in its anti-inflammatory properties . Long-term studies have shown that this compound can improve outcomes in vascular events and aid in diabetes control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage of 25 mg/kg twice daily resulted in positive clinical responses in dogs . Higher doses can lead to adverse effects such as vomiting, diarrhea, and increased heart rate . It is important to monitor the dosage to avoid toxic effects.

Metabolic Pathways

This compound is metabolized in the liver and via erythrocytes. Its primary metabolites are active and contribute to its therapeutic effects . The metabolic pathways involve the inhibition of phosphodiesterase, leading to increased cAMP levels and activation of PKA . This results in the inhibition of TNF and leukotriene synthesis, reducing inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is approximately 45% bound to erythrocyte membranes and has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects . This compound’s distribution is influenced by its binding to erythrocyte membranes and its ability to enhance red blood cell deformability .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase inhibition and cAMP elevation . It does not appear to target specific organelles but rather acts throughout the cell to modulate various biochemical pathways .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Pentifylline peut être synthétisée par réaction de la théobromine avec un alcalin dans un solvant organique. Un réactif halogéné est ajouté lentement au système réactionnel sous des conditions de température contrôlées. Après la réaction, la solution est filtrée et le pH est ajusté à 10-11 en utilisant une liqueur alcaline. La phase organique est ensuite extraite, lavée à l'eau, séchée, concentrée et purifiée pour obtenir la this compound .

Méthodes de Production Industrielle : En milieu industriel, la this compound est souvent produite sous forme de comprimés à libération prolongée. Le procédé implique l'ajout d'hydroxypropylméthylcellulose (HPMC) à une solution de granulation de polyéthylène glycol (PEG) 6000. Les granules sont ensuite comprimées en comprimés, et leurs profils de gonflement et de dissolution sont déterminés pour garantir des taux de libération appropriés .

Analyse Des Réactions Chimiques

Types de Réactions : La Pentifylline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers métabolites.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : La this compound peut participer à des réactions de substitution, en particulier en présence de réactifs halogénés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs halogénés comme le brome ou le chlore sont souvent utilisés.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études sur les dérivés de la xanthine et leurs propriétés chimiques.

Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires, notamment la flexibilité des érythrocytes et l'activité des leucocytes.

Médecine : Le composé est utilisé pour traiter des affections telles que la claudication intermittente, la néphropathie diabétique et les ulcères veineux chroniques des jambes. .

5. Mécanisme d'Action

La this compound exerce ses effets en inhibant la phosphodiestérase, ce qui entraîne une augmentation de l'adénosine monophosphate cyclique (AMPc) intracellulaire. Cela entraîne l'activation de la protéine kinase A (PKA), qui à son tour inhibe la synthèse du facteur de nécrose tumorale alpha (TNF-α) et des leucotriènes. Ces actions réduisent l'inflammation et améliorent le flux sanguin en diminuant la viscosité du sang et en augmentant la flexibilité des érythrocytes .

Composés Similaires :

Théophylline : Un autre dérivé de la xanthine utilisé principalement pour ses effets bronchodilatateurs.

Caféine : Un stimulant bien connu qui appartient également à la famille des xanthines.

Aminophylline : Un composé similaire à la théophylline, utilisé dans le traitement des maladies respiratoires.

Unicité de la this compound : La this compound est unique en son genre par sa capacité à améliorer le flux sanguin et à réduire la viscosité du sang, ce qui la rend particulièrement efficace dans le traitement de la maladie artérielle périphérique et des affections connexes. Contrairement aux autres dérivés de la xanthine, la this compound possède des propriétés anti-inflammatoires importantes, qui contribuent à son large éventail d'applications médicales .

Comparaison Avec Des Composés Similaires

Theophylline: Another xanthine derivative used primarily for its bronchodilator effects.

Caffeine: A well-known stimulant that also belongs to the xanthine family.

Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.

Uniqueness of Pentifylline: this compound is unique in its ability to improve blood flow and reduce blood viscosity, making it particularly effective in treating peripheral artery disease and related conditions. Unlike other xanthine derivatives, this compound has significant anti-inflammatory properties, which contribute to its wide range of medical applications .

Propriétés

IUPAC Name |

1-hexyl-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWQRJMESRRJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057609 | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-33-7 | |

| Record name | Pentifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentifylline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.